molecular formula C9H11N3O2S2 B1275285 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide CAS No. 17901-13-2

2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide

Cat. No. B1275285
CAS RN: 17901-13-2
M. Wt: 257.3 g/mol
InChI Key: IDPCPTMABJCKGG-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the empirical formula C9H11N3O2S2 and a molecular weight of 257.33 . It is commonly used in early discovery research .


Molecular Structure Analysis

The molecular structure of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is represented by the SMILES string CN(S(=O)(C1=CC=C2N=C(SC2=C1)N)=O)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide include a molecular weight of 257.33300 and a molecular formula of C9H11N3O2S2 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Application : Sulfonimidates, including “2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide”, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
    • Method : The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
    • Results : One of the main advantages of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond and finally the nitrogen R 3 substituent .
  • Pharmaceutical Research

    • Application : Sulfonimidates, including “2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide”, have been used in the synthesis of drug candidates .
    • Method : The synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives including sulfonimidamides and sulfoximines .
    • Results : The latter of which has increased prominence due to their medicinal chemistry properties .
  • Asymmetric Syntheses

    • Application : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
    • Method : This involves the use of the stereogenic sulfur center of sulfonimidates as a chiral template .
    • Results : This application allows for the modification of up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond, and finally the nitrogen R 3 substituent .
  • Alkyl Transfer Reagents

    • Application : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
    • Method : This application plays on the lability of sulfonimidates under acidic conditions .
    • Results : This method allows for the transfer of alkyl groups to various substrates .
  • Polymer Synthesis

    • Application : In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .
    • Method : This involves the decomposition of sulfonimidates at elevated temperatures .
    • Results : This method allows for the synthesis of novel polymers .
  • Luminescent Materials

    • Application : 2,1,3-Benzothiadiazole (BTD), a related compound, is used for the preparation of luminescent materials .
    • Method : This involves the use of BTD as a fluorophore .
    • Results : This application takes advantage of the strong withdrawing ability and behavior of BTD as a fluorophore .
  • Herbicide and Fungicide

    • Application : 2,1,3-Benzothiadiazole (BTD), a related compound, is used for a wide range of applications such as herbicide and fungicide .
    • Method : This involves the use of BTD as an active ingredient .
    • Results : This application takes advantage of the strong withdrawing ability of BTD .
  • Antibacterial Agents

    • Application : BTD is also applied as an antibacterial agent .
    • Method : This involves the use of BTD in formulations designed to inhibit bacterial growth .
    • Results : This application takes advantage of the antibacterial properties of BTD .
  • Antiviral and Anti-inflammatory

    • Application : Indole derivatives, which are structurally similar to benzothiazoles, possess various biological activities, including antiviral and anti-inflammatory activities .
    • Method : This involves the use of indole derivatives in pharmaceutical formulations .
    • Results : These compounds have shown promising results in preclinical and clinical studies .
  • Anticancer and Anti-HIV

    • Application : Indole derivatives also exhibit anticancer and anti-HIV activities .
    • Method : This involves the use of indole derivatives in drug formulations .
    • Results : These compounds have demonstrated efficacy in preclinical and clinical studies .
  • Antioxidant and Antimicrobial

    • Application : Indole derivatives have been found to possess antioxidant and antimicrobial activities .
    • Method : This involves the use of indole derivatives in various formulations .
    • Results : These compounds have shown promising results in various studies .
  • Antitubercular and Antidiabetic

    • Application : Indole derivatives have been found to possess antitubercular and antidiabetic activities .
    • Method : This involves the use of indole derivatives in pharmaceutical formulations .
    • Results : These compounds have shown promising results in preclinical and clinical studies .

Safety And Hazards

2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested .

properties

IUPAC Name

2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S2/c1-12(2)16(13,14)6-3-4-7-8(5-6)15-9(10)11-7/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPCPTMABJCKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406079
Record name 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide

CAS RN

17901-13-2
Record name 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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